molecular formula C15H16BrClFN3O B10946967 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide

Cat. No.: B10946967
M. Wt: 388.66 g/mol
InChI Key: DMNFBICSSWEMEU-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a synthetic organic compound It features a pyrazole ring substituted with bromine and methyl groups, and an amide linkage to a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a diketone, the pyrazole ring can be formed through cyclization reactions.

    Bromination and methylation: The pyrazole ring can be selectively brominated and methylated using appropriate reagents like bromine and methyl iodide.

    Amide bond formation: The final step involves coupling the substituted pyrazole with 3-chloro-4-fluoroaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the bromine or the amide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the bromine or chlorine positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield dehalogenated products.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: The compound may be investigated for its biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Potential use as a lead compound for developing new pharmaceuticals.

Industry

    Agrochemicals: Possible applications as a pesticide or herbicide.

    Materials science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole ring, may confer unique properties compared to similar compounds.

Properties

Molecular Formula

C15H16BrClFN3O

Molecular Weight

388.66 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide

InChI

InChI=1S/C15H16BrClFN3O/c1-8(7-21-10(3)14(16)9(2)20-21)15(22)19-11-4-5-13(18)12(17)6-11/h4-6,8H,7H2,1-3H3,(H,19,22)

InChI Key

DMNFBICSSWEMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=CC(=C(C=C2)F)Cl)C)Br

Origin of Product

United States

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